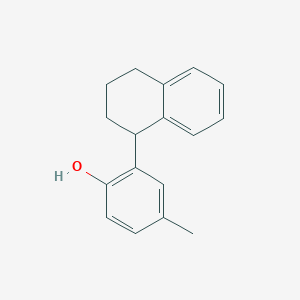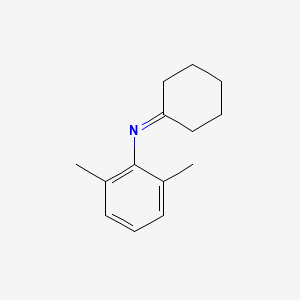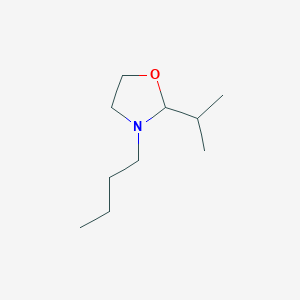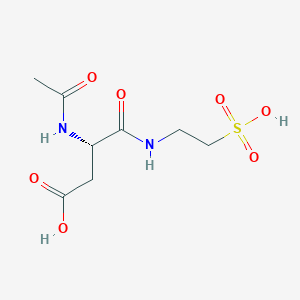![molecular formula C19H20O4 B14427209 2-[4-(3-Oxo-3-phenylpropyl)phenoxy]ethyl acetate CAS No. 82408-95-5](/img/structure/B14427209.png)
2-[4-(3-Oxo-3-phenylpropyl)phenoxy]ethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(3-Oxo-3-phenylpropyl)phenoxy]ethyl acetate is an organic compound with the molecular formula C19H20O4 It is a derivative of phenoxy acetic acid and contains a phenylpropyl group attached to a phenoxyethyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-Oxo-3-phenylpropyl)phenoxy]ethyl acetate typically involves the reaction of 4-(3-oxo-3-phenylpropyl)phenol with ethyl acetate in the presence of a suitable catalyst. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-Oxo-3-phenylpropyl)phenoxy]ethyl acetate can undergo various chemical reactions, including:
Oxidation: The phenylpropyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The carbonyl group in the phenylpropyl moiety can be reduced to form alcohols.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenoxyethyl derivatives.
Scientific Research Applications
2-[4-(3-Oxo-3-phenylpropyl)phenoxy]ethyl acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(3-Oxo-3-phenylpropyl)phenoxy]ethyl acetate involves its interaction with specific molecular targets and pathways. The phenylpropyl group can interact with enzymes and receptors, modulating their activity. The acetate moiety may enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems .
Comparison with Similar Compounds
Similar Compounds
Phenoxy acetic acid: A related compound with similar structural features.
4-(3-Oxo-3-phenylpropyl)phenol: A precursor in the synthesis of 2-[4-(3-Oxo-3-phenylpropyl)phenoxy]ethyl acetate.
Ethyl acetate: A common ester used in organic synthesis.
Uniqueness
This compound is unique due to its combination of a phenylpropyl group and a phenoxyethyl acetate moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
82408-95-5 |
|---|---|
Molecular Formula |
C19H20O4 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
2-[4-(3-oxo-3-phenylpropyl)phenoxy]ethyl acetate |
InChI |
InChI=1S/C19H20O4/c1-15(20)22-13-14-23-18-10-7-16(8-11-18)9-12-19(21)17-5-3-2-4-6-17/h2-8,10-11H,9,12-14H2,1H3 |
InChI Key |
XPGLLOQTAIJHOH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCOC1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![6H-Pyrido[4,3-b]carbazolium, 1,2,5-trimethyl-](/img/structure/B14427153.png)


![Tributyl[(propan-2-yl)sulfanyl]stannane](/img/structure/B14427178.png)


![3-Methyl-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14427217.png)


